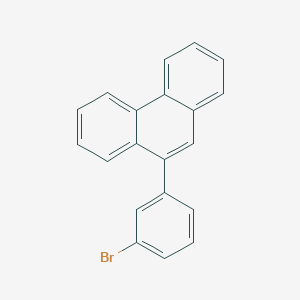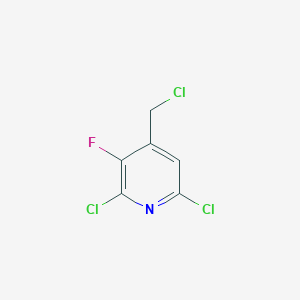
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a hydroxypiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 4-bromobenzyl chloride.
Formation of Intermediate: The piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-bromobenzyl chloride to introduce the bromobenzyl group.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-bromobenzylcarbamate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a bromobenzyl group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H24BrNO3 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-bromophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)12-13-4-6-14(18)7-5-13/h4-7,21H,8-12H2,1-3H3 |
Clave InChI |
DWPRGIBAQWFDAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)

![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)





![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
